molecular formula C15H22BrN3O2 B13927534 tert-Butyl 3-((6-bromo-2-methylpyridin-3-yl)amino)pyrrolidine-1-carboxylate

tert-Butyl 3-((6-bromo-2-methylpyridin-3-yl)amino)pyrrolidine-1-carboxylate

Cat. No.: B13927534
M. Wt: 356.26 g/mol
InChI Key: RQYVTMUTOCXSEG-UHFFFAOYSA-N
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Description

tert-Butyl 3-((6-bromo-2-methylpyridin-3-yl)amino)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl ester group and a brominated pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((6-bromo-2-methylpyridin-3-yl)amino)pyrrolidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((6-bromo-2-methylpyridin-3-yl)amino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted pyridine derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 3-((6-bromo-2-methylpyridin-3-yl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The brominated pyridine moiety can engage in halogen bonding with biological targets, while the pyrrolidine ring can enhance the compound’s binding affinity and specificity . The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-((6-bromo-2-methylpyridin-3-yl)amino)pyrrolidine-1-carboxylate is unique due to the specific substitution pattern on the pyridine ring and the presence of the tert-butyl ester group. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H22BrN3O2

Molecular Weight

356.26 g/mol

IUPAC Name

tert-butyl 3-[(6-bromo-2-methylpyridin-3-yl)amino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H22BrN3O2/c1-10-12(5-6-13(16)17-10)18-11-7-8-19(9-11)14(20)21-15(2,3)4/h5-6,11,18H,7-9H2,1-4H3

InChI Key

RQYVTMUTOCXSEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)Br)NC2CCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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